molecular formula C21H21ClN4O3 B2600241 N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954083-00-2

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2600241
CAS No.: 954083-00-2
M. Wt: 412.87
InChI Key: ZOELAEZHRCUWEY-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a cyanophenyl group, and a phenylmorpholinoethyl moiety linked through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the 5-chloro-2-cyanophenyl intermediate:

    Synthesis of the 2-(2-phenylmorpholino)ethyl intermediate: This intermediate is prepared by reacting phenylmorpholine with an appropriate ethylating agent.

    Coupling reaction: The final step involves the coupling of the two intermediates through an oxalamide linkage. This is typically achieved using oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chloro group.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents due to its unique structural features.

    Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)urea: Similar structure but with a urea linkage instead of an oxalamide.

    N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)carbamate: Similar structure but with a carbamate linkage.

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical properties and potential applications compared to its urea and carbamate analogs. The presence of the oxalamide group can influence the compound’s stability, reactivity, and interaction with biological targets.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c22-17-7-6-16(13-23)18(12-17)25-21(28)20(27)24-8-9-26-10-11-29-19(14-26)15-4-2-1-3-5-15/h1-7,12,19H,8-11,14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOELAEZHRCUWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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